

Application Notes: Anticancer Agent 110 for High-Throughput Screening Assays

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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B15568099

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Audience: Researchers, scientists, and drug development professionals.

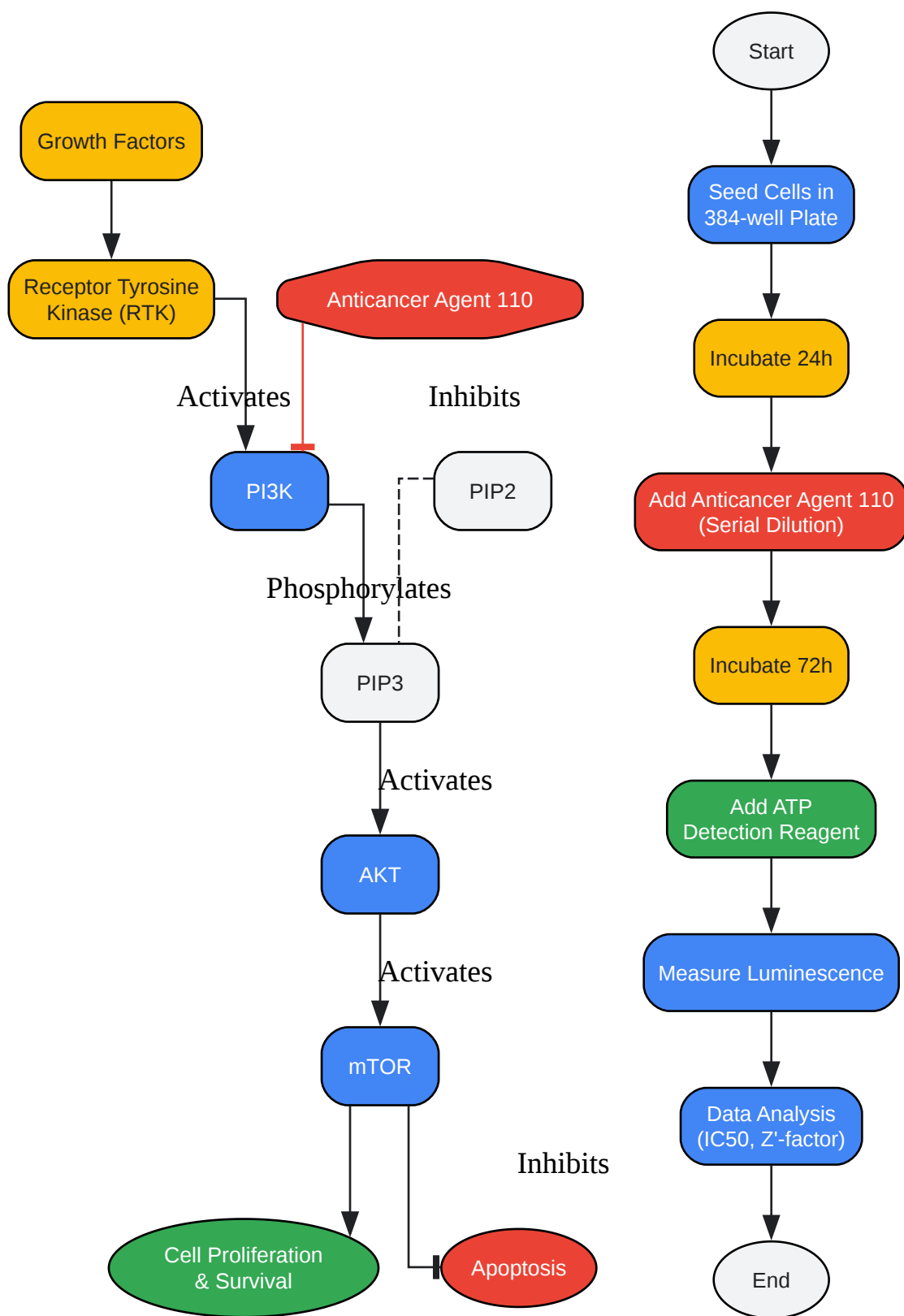
Introduction

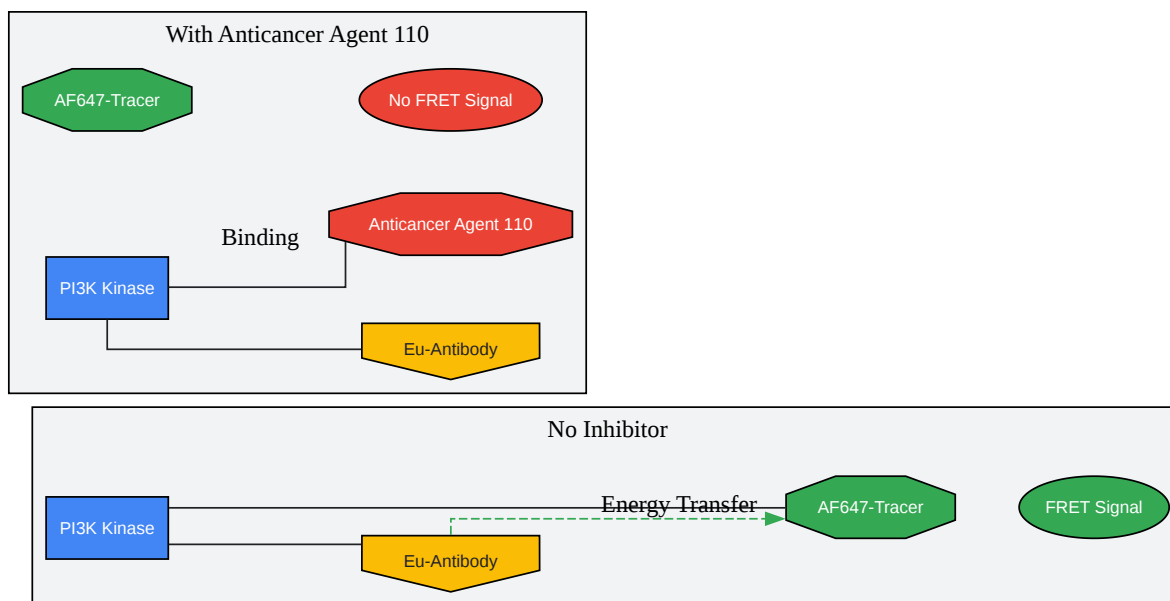
Anticancer agent 110 is a novel, potent, and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell cycle, proliferation, survival, and growth.^[1]^[2] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention.^[1]^[2] **Anticancer agent 110** exhibits significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the anticancer effects of this agent, focusing on cell viability, apoptosis induction, and target engagement.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or hormones.^[3]^[4] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).^[5]^[6] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.^[3]^[5] Activated AKT proceeds to phosphorylate a multitude of

substrates, leading to the activation of mTOR. The mTOR complex, in turn, promotes protein synthesis and cell growth.[3][5] **Anticancer agent 110** is hypothesized to competitively inhibit the ATP-binding site of PI3K, thereby blocking the entire downstream signaling cascade and leading to decreased cell proliferation and increased apoptosis.





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